molecular formula C17H21NO B13990054 1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one CAS No. 64530-36-5

1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one

Cat. No.: B13990054
CAS No.: 64530-36-5
M. Wt: 255.35 g/mol
InChI Key: HTFKFHQKDAEWNV-UHFFFAOYSA-N
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Description

ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- is a chemical compound with the molecular formula C17H21NO It is known for its unique structure, which includes a pyridine ring substituted with an isopropyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with benzyl and isopropyl substituents under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. Advanced purification methods, such as recrystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHANONE,1-[4-(1-HYDROXY-1-METHYLETHYL)PHENYL]-: Similar structure with a hydroxy group instead of a pyridine ring.

    ETHANONE,1-(2,3-DIHYDRO-1H-INDEN-5-YL)-: Contains an indane ring instead of a pyridine ring.

Uniqueness

ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

64530-36-5

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-(1-benzyl-5-propan-2-yl-4H-pyridin-3-yl)ethanone

InChI

InChI=1S/C17H21NO/c1-13(2)16-9-17(14(3)19)12-18(11-16)10-15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3

InChI Key

HTFKFHQKDAEWNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2

Origin of Product

United States

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